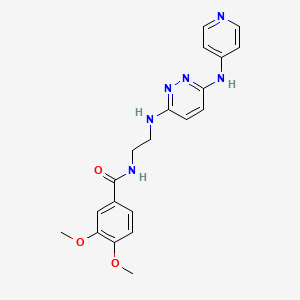
3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide” is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. These include a benzamide group, a pyridazinyl group, and a pyridinyl group . These groups are often found in bioactive compounds, suggesting that this molecule may have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several aromatic rings, amide linkages, and ether linkages. The presence of nitrogen atoms in the pyridazinyl and pyridinyl groups could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, the amide group can participate in hydrolysis and condensation reactions, while the aromatic rings can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar amide groups and aromatic rings could impact its solubility, while the presence of multiple aromatic rings could influence its UV/Vis absorption properties .Scientific Research Applications
Amplification of Phleomycin Effects
- Unfused Heterobicycles as Amplifiers of Phleomycin: Pyridinyl derivatives have been studied for their role in amplifying the effects of phleomycin against Escherichia coli, suggesting a potential area of research in enhancing antibiotic efficacy through chemical modification (Brown & Cowden, 1982).
Molecular Docking and In Vitro Screening
- Synthesis, Molecular Docking, and In Vitro Screening of Novel Derivatives: New pyridine and fused pyridine derivatives have been synthesized and evaluated for their binding energies and antimicrobial, antioxidant activities through molecular docking screenings, hinting at potential applications in drug development and disease treatment (Flefel et al., 2018).
Antioxidant, Antitumor, and Antimicrobial Activities
- Microwave-assisted Synthesis of Pyrazolopyridines: Studies have explored the synthesis of pyrazolopyridine derivatives and their antioxidant, antitumor, and antimicrobial activities, highlighting the potential therapeutic benefits of these compounds (El‐Borai et al., 2013).
HDAC Inhibition for Cancer Therapy
- Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide: This compound, a selective inhibitor of histone deacetylase (HDAC), demonstrates the potential for treating cancer through the modulation of gene expression (Zhou et al., 2008).
Synthesis and Evaluation of Antimicrobial Agents
- Synthesis and Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives: Using citrazinic acid as a starting material, this study synthesizes compounds with promising antibacterial and antifungal activities, offering insights into the development of new antimicrobial agents (Hossan et al., 2012).
Future Directions
Given the structural features of this compound and the biological activity of similar molecules, it could be interesting to study this compound further for potential bioactivity. This could involve in vitro and in vivo studies to assess its biological effects, as well as further chemical studies to optimize its properties .
properties
IUPAC Name |
3,4-dimethoxy-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-16-4-3-14(13-17(16)29-2)20(27)23-12-11-22-18-5-6-19(26-25-18)24-15-7-9-21-10-8-15/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,23,27)(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVGKYUTLOJBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

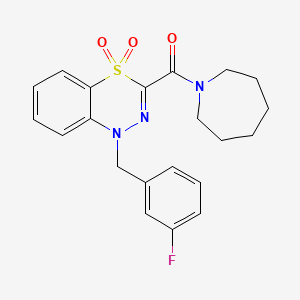
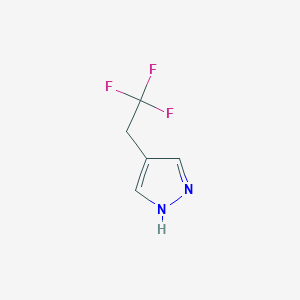
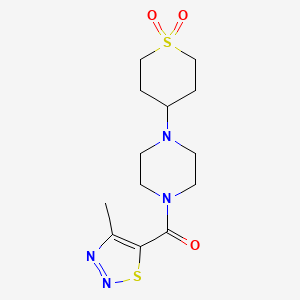
![6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2586653.png)
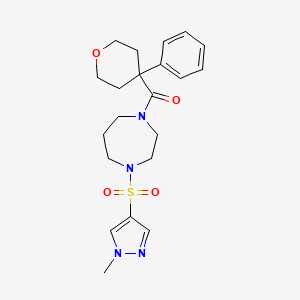
![6-Chloro-2-fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2586658.png)
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2586659.png)
![(Z)-methyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2586660.png)
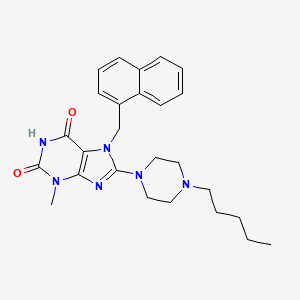
![N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2586663.png)
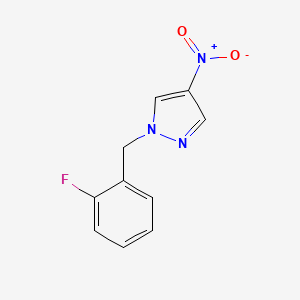
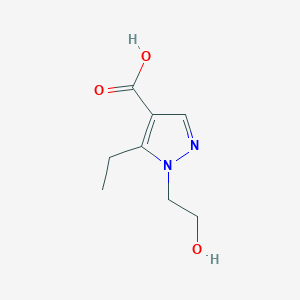
![2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2586667.png)
